Dibenzyl(dimethyl)stannane
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Overview
Description
Thiarabine, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog with significant anticancer properties. It is structurally similar to cytarabine but contains a sulfur atom in place of an oxygen atom in the sugar moiety. This modification enhances its stability and efficacy against various types of cancer, particularly solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiarabine is synthesized through a multi-step process starting from cytosine. The key steps involve the introduction of the thioarabinofuranosyl moiety. The synthesis typically involves:
Glycosylation: The reaction of cytosine with a protected thioarabinofuranosyl donor under acidic conditions to form the nucleoside.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: Industrial production of thiarabine follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For efficient and scalable synthesis.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Thiarabine undergoes various chemical reactions, including:
Oxidation: Thiarabine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiarabine to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can modify the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiol derivatives.
Substitution products: Modified nucleosides with altered bases or sugar moieties.
Scientific Research Applications
Thiarabine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on DNA synthesis and repair mechanisms.
Medicine: Primarily researched for its anticancer properties.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
Thiarabine is compared with other nucleoside analogs such as cytarabine and gemcitabine:
Comparison with Similar Compounds
- Cytarabine
- Gemcitabine
- Clofarabine
Thiarabine’s unique properties, such as its enhanced stability and efficacy, make it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
17841-75-7 |
---|---|
Molecular Formula |
C16H20Sn |
Molecular Weight |
331 g/mol |
IUPAC Name |
dibenzyl(dimethyl)stannane |
InChI |
InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |
InChI Key |
SBPVNOJMOXZFTL-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Key on ui other cas no. |
17841-75-7 |
Synonyms |
dibenzyl-dimethyl-stannane |
Origin of Product |
United States |
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